2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate
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Overview
Description
2-Azaspiro[33]heptan-6-yl 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H10F3NO3 It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate typically involves the reaction of 2-Azaspiro[3.3]heptan-6-one with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a catalyst to facilitate the reaction. The product is then purified using techniques such as flash silica chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted spirocyclic compounds .
Scientific Research Applications
2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design, where it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate: Similar in structure but with difluoro instead of trifluoro groups.
2-Azaspiro[3.3]heptane hydrochloride: Lacks the trifluoroacetate group, resulting in different chemical properties.
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: Contains a tert-butyl group, altering its reactivity and applications.
Uniqueness
2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and research applications .
Properties
Molecular Formula |
C8H10F3NO2 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2-azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)6(13)14-5-1-7(2-5)3-12-4-7/h5,12H,1-4H2 |
InChI Key |
WORKYROETFILAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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